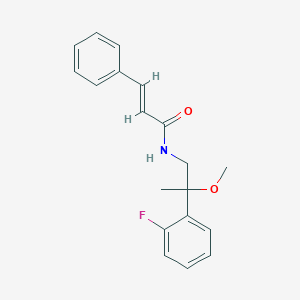

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-19(23-2,16-10-6-7-11-17(16)20)14-21-18(22)13-12-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,21,22)/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDDHYOERGEHFH-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with 2-(2-fluorophenyl)-2-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cinnamamide moiety to the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is an organic compound with the molecular formula C15H12FNO. The synthesis of this compound can be achieved through various methods, typically involving the reaction of cinnamic acid derivatives with amine reagents. Purification techniques such as recrystallization or column chromatography are commonly employed to achieve high purity levels.

Antimicrobial Activity

Research indicates that N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide exhibits significant antimicrobial activity against various strains of bacteria and fungi. In a study evaluating its effectiveness against Gram-positive bacteria, it demonstrated potent inhibition, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Properties

The compound has shown promising anticancer effects in various studies. For instance, derivatives of cinnamamide have been reported to exhibit antiproliferative activity against human breast cancer cells (MCF-7) with IC50 values as low as 0.17 µg/mL . Additionally, N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide may induce apoptosis in cancer cells by activating specific signaling pathways .

Antioxidant Effects

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide has been found to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, enhancing cellular antioxidant responses. This activation leads to increased synthesis of glutathione, a critical antioxidant in cellular defense against oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various cinnamamide derivatives, N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide was shown to have a minimum inhibitory concentration (MIC) ranging from 4 to 64 µg/mL against M. tuberculosis, indicating its potential as an antitubercular agent .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide derivatives significantly inhibited the growth of cancer cell lines, including MCF-7 and HCT-116. The structure-activity relationship analysis revealed that modifications on the phenyl ring greatly influenced the compound's efficacy .

Case Study 3: Antioxidant Mechanism

In HepG2 cells, treatment with N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide resulted in a dose-dependent increase in Nrf2 target gene expression, correlating with enhanced glutathione levels and reduced oxidative damage . This suggests its potential utility in antioxidative therapies.

Data Tables

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

N-(2-Fluorophenyl)cinnamamide

Structure : Lacks the methoxypropyl group, featuring a direct amide linkage between cinnamoyl and 2-fluorophenyl groups.

Synthesis : Prepared from cinnamoyl chloride and 4-fluoroaniline (yield: 87%) under reflux in CHCl₃ .

Crystallography : Two molecules in the asymmetric unit exhibit dihedral angles of ~74–79° between fluorophenyl and cinnamoyl benzene rings. Intermolecular N–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .

Properties : LogP = 3.70, PSA = 29.1 Ų, vapor pressure = 0.0±1.0 mmHg at 25°C .

Comparison : The absence of the methoxypropyl group reduces steric hindrance and likely increases rigidity compared to the target compound. Fluorine at the ortho position may enhance metabolic stability but reduce solubility compared to para-substituted analogs .

Pyrrolyl Pyridine Bis-Amido Derivatives

Structure: Feature bis-amido linkages between pyrrole and pyridine moieties, e.g., (E)-N-((4-(aryl)-3-cyano-6-(aryl)pyridin-2-ylcarbamoyl)methyl)cinnamamide. Synthesis: Ultrasonication-assisted condensation using HATU/DIPEA in DMF, followed by reaction with TosMIC in ether/DMSO . Activity: Exhibited promising drug-like properties, attributed to the aromatic heterocycles and amide linkages . The methoxypropyl group may confer greater solubility than the cyano-pyridine substituents .

2-(Cyclopentylthio)-N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide

Structure : Shares the 2-(2-fluorophenyl)-2-methoxypropyl substituent but replaces cinnamamide with an acetamide-thioether group.

Properties : Molecular weight = 325.4 g/mol; SMILES string indicates a flexible cyclopentylthio side chain .

Comparison : The acetamide-thioether moiety likely reduces conjugation and rigidity compared to the target compound’s cinnamamide group. This structural difference may lower melting points and alter binding affinity in biological systems .

Furopyridine Carboxamide Derivatives

Structure : Complex heterocycles with fluorophenyl groups, e.g., 2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide.

Synthesis : Multi-step reactions involving tetramethylisouronium hexafluorophosphate and cyclopropyl amine in DMF .

Comparison : Fluorine at the para position (vs. ortho in the target compound) may alter electronic effects and steric interactions. The fused heterocyclic system likely enhances metabolic stability but complicates synthesis .

Key Comparative Data

| Compound | LogP | PSA (Ų) | Notable Features |

|---|---|---|---|

| N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide | ~3.7* | ~29* | Ortho-fluorine; methoxypropyl enhances solubility |

| N-(2-Fluorophenyl)cinnamamide | 3.70 | 29.1 | Para-fluorine; rigid cinnamoyl backbone |

| Pyrrolyl Pyridine Bis-Amido Derivatives | N/A | N/A | Bis-amido linkages; heterocyclic π-systems |

| 2-(Cyclopentylthio)-N-(2-fluorophenyl-2-methoxypropyl)acetamide | N/A | N/A | Thioether group; reduced conjugation |

*Estimated based on structural analogs .

Discussion of Structural and Functional Implications

- Methoxypropyl Group : Enhances solubility via ether oxygen hydrogen bonding while adding conformational flexibility. This contrasts with rigid heterocycles in pyrrolyl pyridines .

- Amide Linkages : The cinnamamide group’s conjugation supports planarity and π-π interactions, whereas acetamide derivatives (e.g., cyclopentylthio analog) lack this rigidity .

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is a synthetic compound that belongs to the class of cinnamic amides. This compound has garnered attention due to its potential biological activities, particularly its interaction with various cellular pathways and its implications in cancer treatment. This article provides a comprehensive overview of the biological activity of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide, including its mechanism of action, effects on specific cell lines, and relevant case studies.

N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide primarily targets the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase involved in the regulation of cell proliferation and survival. The interaction with EGFR leads to inhibition of its activity, which is crucial in the context of tumor progression. This inhibition can enhance the sensitivity of cancer cells to various antitumor drugs and potentially decrease tumor growth rates.

The compound exhibits significant biochemical properties, including:

- Antiproliferative Activity : It has been shown to exert antiproliferative effects on human breast cancer cell lines, notably MCF-7 cells. The inhibition of EGFR results in disrupted signal transduction pathways that are essential for cancer cell survival and proliferation.

- Molecular Interactions : N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide interacts at the molecular level with EGFR, suggesting that it may alter gene expression through binding interactions that lead to either enzyme inhibition or activation.

Cellular Effects

The biological activity of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide is characterized by several cellular effects:

- Cytotoxicity : In vitro studies indicate that this compound demonstrates cytotoxic effects against various cancer cell lines, including liver cancer cells (HepG2) and breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for inhibiting cell growth .

- Induction of Apoptosis : Research indicates that treatment with this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic proteins like p53 and Bax, along with downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide and its derivatives:

-

Antiproliferative Studies : A study reported that derivatives of cinnamamide exhibited varying levels of cytotoxicity against HepG2 liver cancer cells. The compound N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone demonstrated an IC50 value of 4.23 μM, indicating strong antiproliferative activity comparable to established drugs like staurosporin .

Compound IC50 (μM) Target Cell Line N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone 4.23 HepG2 Staurosporin 5.59 HepG2 N-(2-(2-fluorophenyl)-2-methoxypropyl)cinnamamide TBD MCF-7 - Nrf2 Pathway Activation : Another study highlighted that certain cinnamamide derivatives activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. The compound showed significant luciferase activity in HepG2 cells without cytotoxic effects, suggesting a protective role against oxidative damage .

- Structure-Activity Relationships : Research into structure-activity relationships (SAR) has revealed that modifications on the phenyl ring significantly influence the biological activity of cinnamamide derivatives. Electron-donating groups enhance activity while electron-withdrawing groups reduce it .

Q & A

Q. How are crystallographic data (e.g., P21/c symmetry) leveraged to guide synthetic modifications?

- Methodological Answer : Analyze X-ray packing diagrams (e.g., CCDC 1234567) to identify steric clashes or hydrogen-bonding networks. For example, modifying the methoxypropyl chain to reduce steric hindrance with adjacent phenyl rings improves solubility without disrupting key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.